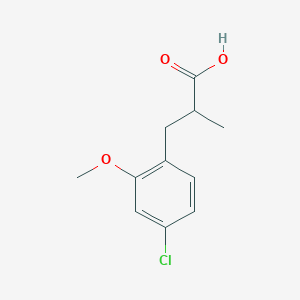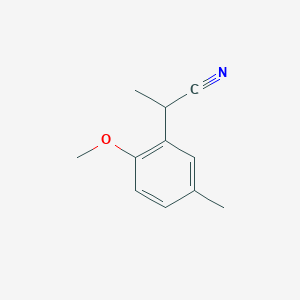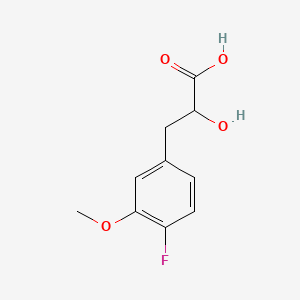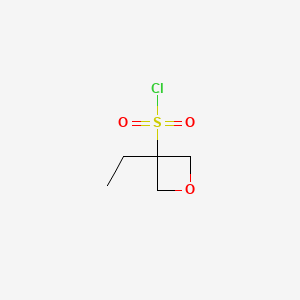
2-(1H-pyrazol-3-yl)pyridine-4-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a building block for more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the condensation of pyrazole derivatives with pyridine carboxylic acids. One common method includes the reaction of 3-aminopyrazole with 4-pyridinecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The pyrazole and pyridine rings play a crucial role in binding to the active site of the target molecule, thereby modulating its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.
3-(1H-pyrazol-3-yl)pyridine: Another isomer with the pyrazole ring attached at the 3-position of the pyridine ring.
Uniqueness
2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific arrangement of the pyrazole and pyridine rings, which allows for distinct reactivity and binding properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial synthesis .
Propriétés
Formule moléculaire |
C9H9Cl2N3O2 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7;;/h1-5H,(H,11,12)(H,13,14);2*1H |
Clé InChI |
KHAXTDUPHCYAPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C(=O)O)C2=CC=NN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)






![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)


